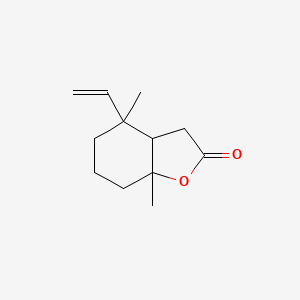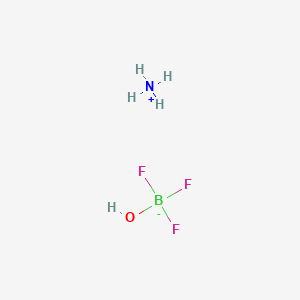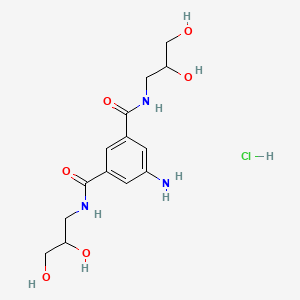![molecular formula C₁₇H₂₅NO₂ B1145275 (±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol CAS No. 51491-10-2](/img/new.no-structure.jpg)
(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the aminoethyl group via nucleophilic substitution or reductive amination.
- Methoxylation of the aromatic ring using methylating agents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often utilized in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural motifs.
Aminoethyl Derivatives: Compounds containing the aminoethyl group.
Methoxy-Substituted Naphthalenes: Molecules with methoxy groups attached to a naphthalene core.
Uniqueness
The uniqueness of (±)-1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
51491-10-2 |
|---|---|
Molecular Formula |
C₁₇H₂₅NO₂ |
Molecular Weight |
275.39 |
Synonyms |
1’-(2-Aminoethyl)-3’,4’-dihydro-7’-methoxy-spiro[cyclopentane-1,2’(1’H)-naphthalen]-1’-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)

